![molecular formula C10H14ClNO2S B7588096 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid, also known as Gabapentin, is a medication that is primarily used to treat seizures and neuropathic pain. It was first approved by the US Food and Drug Administration (FDA) in 1993. Gabapentin is a structural analogue of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. Gabapentin is a synthetic compound that has a similar structure to GABA, but it is not a GABA agonist.
Mécanisme D'action
The exact mechanism of action of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid is not fully understood. However, it is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters, such as glutamate, and increases the release of inhibitory neurotransmitters, such as GABA. This results in a decrease in neuronal excitability and a reduction in pain perception.
Biochemical and Physiological Effects:
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has been shown to have several biochemical and physiological effects. It increases the levels of GABA in the brain and spinal cord, which can lead to sedation and relaxation. It also reduces the release of glutamate, which is an excitatory neurotransmitter that can cause pain and seizures. 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has been shown to have a low potential for abuse and addiction, which makes it a safer alternative to other medications that are commonly used to treat seizures and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has several advantages and limitations for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. It has a low potential for abuse and addiction, which makes it a safer alternative to other medications that are commonly used to treat seizures and neuropathic pain. However, 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid can have side effects, such as dizziness, drowsiness, and nausea, which can affect the results of lab experiments. It is also important to consider the dosage and administration of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid when conducting lab experiments.
Orientations Futures
There are several future directions for the research on 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid. One potential area of research is the use of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid in the treatment of anxiety disorders and bipolar disorder. Another potential area of research is the development of new formulations of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid that can be administered more easily and have fewer side effects. Additionally, there is a need for further research on the mechanism of action of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid and its effects on the central nervous system. Overall, 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has the potential to be a valuable medication for the treatment of a variety of neurological and psychiatric disorders.
Méthodes De Synthèse
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid is synthesized by the reaction of 1,4-butanediol and cyanoacetic acid in the presence of a base. The resulting product is then treated with hydrochloric acid to produce 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid. This synthesis method is relatively simple and can be performed on a large scale.
Applications De Recherche Scientifique
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has been extensively studied for its anticonvulsant and analgesic properties. It has been shown to be effective in the treatment of epilepsy, postherpetic neuralgia, diabetic neuropathy, and other neuropathic pain syndromes. 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has also been studied for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol withdrawal syndrome.
Propriétés
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-12(6-2-3-10(13)14)7-8-4-5-9(11)15-8/h4-5H,2-3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAGIBFAPQZFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


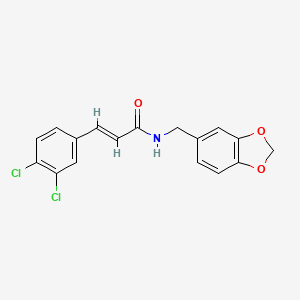
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)
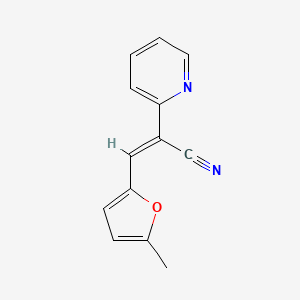
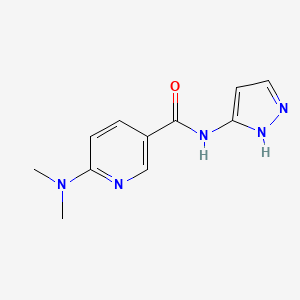
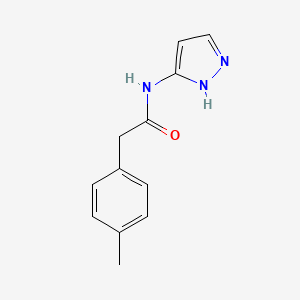
![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
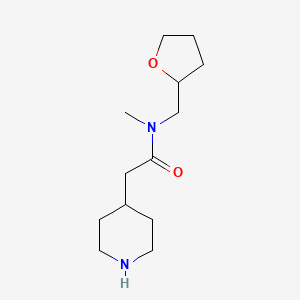
![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
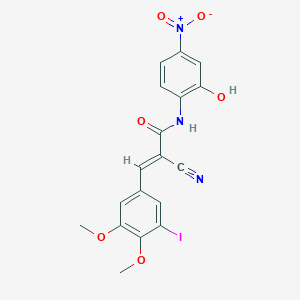
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)